4(3H)-Quinazolinone, 2-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-methylphenyl)-
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Overview
Description
4(3H)-Quinazolinone, 2-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-methylphenyl)- is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different quinazolinone analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, creating a variety of analogs with potentially different biological activities.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a wide range of quinazolinone derivatives with different properties.
Biology: The compound’s biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a subject of interest in biological research.
Medicine: Its potential therapeutic applications include the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties may be utilized in the development of new materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives with different substituents, such as:
- 4(3H)-Quinazolinone, 2-(2-phenyl-2-oxoethyl)-3-(2-methylphenyl)-
- 4(3H)-Quinazolinone, 2-(2-(4-chlorophenyl)-2-oxoethyl)-3-(2-methylphenyl)-
- 4(3H)-Quinazolinone, 2-(2-(4-nitrophenyl)-2-oxoethyl)-3-(2-methylphenyl)-
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 2-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-methylphenyl)- lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy and selectivity in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
73283-16-6 |
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Molecular Formula |
C24H20N2O3 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H20N2O3/c1-16-7-3-6-10-21(16)26-23(25-20-9-5-4-8-19(20)24(26)28)15-22(27)17-11-13-18(29-2)14-12-17/h3-14H,15H2,1-2H3 |
InChI Key |
IAJTXCYJDRGUCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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